4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a complex structure with multiple functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: Starting from a suitable precursor, the isoquinoline core can be synthesized through cyclization reactions.
Attachment of the But-2-yn-1-yl Group:
Acetylation and Amidation: The final steps include acetylation of the amine group and amidation to form the benzamide structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core or the but-2-yn-1-yl group.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the alkyne to an alkene or alkane.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of benzamides are often studied for their potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Medicine
Medicinal chemistry explores the use of such compounds in drug development. Benzamide derivatives have been investigated for their potential as therapeutic agents in treating various diseases.
Industry
In the industrial sector, compounds like this can be used in the development of new materials, such as polymers and coatings, due to their chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide: Lacks the acetamido group.
4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)butyl)benzamide: Lacks the alkyne group.
Uniqueness
The presence of both the acetamido and but-2-yn-1-yl groups in 4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and biological activity, offering distinct advantages in various applications.
Properties
IUPAC Name |
4-acetamido-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-17(26)24-21-10-8-19(9-11-21)22(27)23-13-4-5-14-25-15-12-18-6-2-3-7-20(18)16-25/h2-3,6-11H,12-16H2,1H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCIBIHZJPOZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.